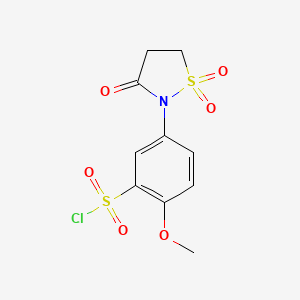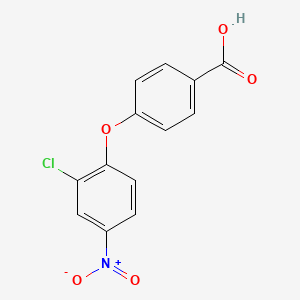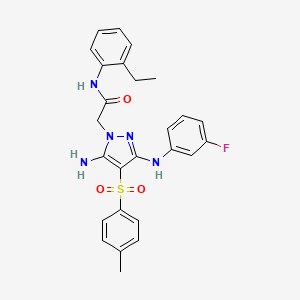
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has attracted attention from the scientific community due to its potential applications in various fields. MTAA is a thiazole-based compound that has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Effects
The compound’s chemical structure suggests potential antioxidant and anti-inflammatory properties. Researchers have investigated its ability to scavenge free radicals, protect cells from oxidative stress, and modulate inflammatory pathways. These effects could be valuable in preventing or managing chronic diseases associated with oxidative damage and inflammation .
Anticancer Activity
Studies have explored the compound’s impact on cancer cells. It may inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis (programmed cell death), and suppressing angiogenesis (the formation of new blood vessels that feed tumors). Researchers are particularly interested in its potential as an adjunct therapy alongside conventional cancer treatments .
Antidiabetic Potential
The compound has shown promise in experimental models of diabetes. It may enhance insulin sensitivity, regulate glucose metabolism, and reduce hyperglycemia. Further investigations are needed to understand its mechanisms and potential clinical applications in diabetes management .
Cardiovascular Health
Researchers have studied the compound’s effects on cardiovascular health. It may improve lipid profiles, reduce cholesterol levels, and protect against atherosclerosis. These properties could contribute to preventing heart disease and related complications .
Neuroprotective Properties
Preliminary studies suggest that the compound might have neuroprotective effects. It could enhance cognitive function, protect neurons from damage, and potentially play a role in conditions like Alzheimer’s disease. However, more research is necessary to validate these findings .
Antiviral Activity
The compound has demonstrated antiviral potential, particularly against human immunodeficiency virus (HIV). Researchers are investigating its ability to inhibit viral replication and entry into host cells. If successful, it could contribute to the development of novel antiviral therapies .
properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-20-10-4-2-3-9(7-10)12-17-18-14(21-12)23-8-11(19)16-13-15-5-6-22-13/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCGKXHURKASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2836856.png)
![6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2836857.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2836858.png)
![2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836859.png)




![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2836869.png)
![4-[4-({1-[(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)benzoyl]morpholine](/img/structure/B2836871.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2836874.png)